molecular formula C8H6Br2F2 B2747266 1,4-Dibromo-2-(difluoromethyl)-5-methylbenzene CAS No. 2248316-19-8

1,4-Dibromo-2-(difluoromethyl)-5-methylbenzene

Cat. No.: B2747266
CAS No.: 2248316-19-8
M. Wt: 299.941
InChI Key: WXYLHHNVKLLCPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dibromo-2-(difluoromethyl)-5-methylbenzene: is an organic compound with the molecular formula C8H6Br2F2 It is a derivative of benzene, where two bromine atoms, one difluoromethyl group, and one methyl group are substituted on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dibromo-2-(difluoromethyl)-5-methylbenzene typically involves the bromination of 2-(difluoromethyl)-5-methylbenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions, higher yields, and scalability.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2-(difluoromethyl)-5-methylbenzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of compounds with different functional groups replacing the bromine atoms.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of hydrogenated derivatives.

Scientific Research Applications

1,4-Dibromo-2-(difluoromethyl)-5-methylbenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure.

    Materials Science: Used in the synthesis of novel materials with specific properties, such as polymers and liquid crystals.

    Chemical Research: Studied for its reactivity and potential as a building block for various chemical reactions.

Mechanism of Action

The mechanism of action of 1,4-Dibromo-2-(difluoromethyl)-5-methylbenzene involves its interaction with specific molecular targets and pathways. The bromine atoms and difluoromethyl group can participate in various chemical reactions, leading to the formation of new compounds with different biological or chemical activities. The exact mechanism depends on the specific application and the nature of the reactions involved.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dibromo-2,5-bis(trifluoromethyl)benzene: Similar structure with two trifluoromethyl groups instead of one difluoromethyl and one methyl group.

    1,4-Dibromo-2-fluorobenzene: Similar structure with a single fluorine atom instead of the difluoromethyl group.

    1,4-Dibromo-2,5-difluorobenzene: Similar structure with two fluorine atoms instead of the difluoromethyl and methyl groups.

Uniqueness

1,4-Dibromo-2-(difluoromethyl)-5-methylbenzene is unique due to the presence of both a difluoromethyl group and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.

Properties

IUPAC Name

1,4-dibromo-2-(difluoromethyl)-5-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2F2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYLHHNVKLLCPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.